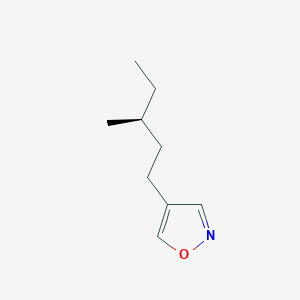

(S)-4-(3-Methylpentyl)isoxazole

Description

Fundamental Chemical Architecture of Isoxazoles

The isoxazole (B147169) ring is an aromatic five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. vulcanchem.commdpi.com This arrangement of heteroatoms results in a unique electronic distribution within the ring, influencing its reactivity and physical properties. The presence of the electronegative oxygen and nitrogen atoms makes the isoxazole ring electron-deficient, which is a key determinant of its chemical behavior. amazonaws.com The bond lengths within the isoxazole ring, based on computational studies of analogous structures, are approximately 1.36 Å for the C–O bond and 1.30 Å for the C–N bonds.

The structure of the specific compound in focus, (S)-4-(3-Methylpentyl)isoxazole, features a chiral alkyl substituent at the 4-position of the isoxazole ring. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H15NO |

| Molecular Weight | 153.22 g/mol |

| CAS Number | 41248-80-0 |

| Chirality | The presence of a stereocenter in the 3-methylpentyl group results in (S) and (R) enantiomers. This article focuses on the (S)-enantiomer. |

Historical Context and Evolution of Isoxazole Synthesis Methodologies

The synthesis of the isoxazole ring has a rich history, with the first synthesis of an isoxazole derivative being reported in the late 19th century. ontosight.ai Early methods often involved the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. vulcanchem.com A significant advancement in isoxazole chemistry was the development of 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes, a method that offers excellent control over regioselectivity. ontosight.aiorganic-chemistry.org

Over the years, synthetic methodologies have evolved to become more efficient and versatile. Modern approaches include transition metal-catalyzed reactions, multicomponent reactions, and green chemistry approaches utilizing microwave or ultrasound irradiation to accelerate reaction times and improve yields. sioc-journal.cnresearchgate.net These advanced methods allow for the synthesis of a wide array of substituted isoxazoles with diverse functionalities. For instance, a highly regioselective one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with iodine and hydroxylamine. organic-chemistry.org

Significance of the Isoxazole Scaffold in Contemporary Organic Synthesis

The isoxazole ring is more than just a stable heterocyclic core; it is a versatile building block in organic synthesis. The N-O bond within the isoxazole ring is relatively weak and can be cleaved under various reductive conditions. This ring-opening ability allows for the transformation of isoxazoles into a variety of other important functional groups and acyclic structures, such as β-hydroxy ketones, γ-amino alcohols, and α,β-unsaturated oximes. mdpi.com This synthetic utility makes isoxazoles valuable intermediates in the total synthesis of complex natural products and other target molecules.

Furthermore, the isoxazole nucleus is a key structural motif in numerous compounds with significant biological activity, spanning pharmaceuticals and agrochemicals. mdpi.com Its presence in a molecule can confer desirable pharmacokinetic and pharmacodynamic properties.

Introduction to Chiral Isoxazole Derivatives and the Significance of Stereoisomerism

When an isoxazole derivative contains a stereocenter, as in this compound, the molecule becomes chiral and can exist as a pair of enantiomers. Chirality introduces a new dimension of complexity and specificity to the molecule's interactions with its environment, particularly with other chiral molecules like biological receptors. The synthesis of enantiomerically pure chiral isoxazoles is a significant area of research, often employing asymmetric synthesis strategies or chemoenzymatic resolutions. researchgate.net

The specific spatial arrangement of atoms, or stereochemistry, can have a profound impact on the biological activity of a molecule. Different stereoisomers of a chiral drug can exhibit vastly different pharmacological effects, with one enantiomer being therapeutic while the other may be inactive or even toxic.

The absolute configuration of a chiral molecule, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules, describes the precise three-dimensional arrangement of its atoms. google.com This spatial arrangement is critical in molecular recognition, which is the specific interaction between two or more molecules. In biological systems, receptors, enzymes, and other biomolecules are themselves chiral. Consequently, they often exhibit a high degree of stereospecificity, meaning they will interact preferentially with only one enantiomer of a chiral ligand.

This stereoselectivity is fundamental to a wide range of biological processes, from enzymatic catalysis to neurotransmission. For a molecule like this compound, its (S)-configuration dictates how the 3-methylpentyl group is oriented in space, which in turn governs how it can fit into the binding site of a biological target. This precise fit is often a prerequisite for eliciting a specific biological response. While specific research on the biological activity of this compound is limited, the principles of stereoisomerism strongly suggest that its interactions with chiral environments will be distinct from its (R)-enantiomer. Studies on other chiral isoxazole derivatives have demonstrated that different enantiomers can have significantly different affinities for biological receptors. sioc-journal.cn

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

4-[(3S)-3-methylpentyl]-1,2-oxazole |

InChI |

InChI=1S/C9H15NO/c1-3-8(2)4-5-9-6-10-11-7-9/h6-8H,3-5H2,1-2H3/t8-/m0/s1 |

InChI Key |

KWFMVEFHQOAXIO-QMMMGPOBSA-N |

Isomeric SMILES |

CC[C@H](C)CCC1=CON=C1 |

Canonical SMILES |

CCC(C)CCC1=CON=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of S 4 3 Methylpentyl Isoxazole

Ring-Opening Reactions of the Isoxazole (B147169) Nucleus

One of the most characteristic features of the isoxazole ring is its propensity to undergo ring-opening reactions under various conditions. This reactivity stems from the inherent weakness of the N-O bond.

Under basic conditions, the isoxazole ring can be cleaved. For 3-unsubstituted isoxazoles, treatment with a base can lead to deprotonation and subsequent ring-opening to form a β-ketonitrile. In the case of (S)-4-(3-Methylpentyl)isoxazole, which lacks a substituent at the 3- and 5-positions, the most acidic protons are those at C3 and C5. Abstraction of a proton by a strong base initiates a cascade involving the cleavage of the N-O bond. This transformation ultimately yields β-enaminones or nitriles, depending on the specific isoxazole substitution pattern and reaction conditions beilstein-journals.org. The process is often driven by the formation of a more stable, acyclic conjugated system.

The N-O bond of the isoxazole nucleus is susceptible to reductive cleavage by various reagents, providing access to valuable synthetic intermediates like β-amino enones and 1,3-amino alcohols. Catalytic hydrogenation is a common method for this transformation. Reagents such as Raney nickel, palladium on carbon, or platinum black can effectively cleave the isoxazole ring, typically yielding β-amino enones in high yield clockss.org. This reaction is often clean, with few by-products detected clockss.org.

Metal carbonyl complexes have also been employed for this purpose. For instance, molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water can induce the reductive cleavage of isoxazoles to give β-amino enones rsc.org. Other methods include electrochemical reduction, particularly for isoxazoles bearing an electron-withdrawing group at the 4-position rsc.org. The specific product obtained can depend on the substrate and the chosen reductive conditions.

| Reductant/Catalyst | Typical Conditions | Primary Product | Reference |

| Catalytic Hydrogenation | Raney Ni, H₂ (atm) | β-Amino enone | clockss.org |

| Catalytic Hydrogenation | Pd/C, H₂ (atm) | β-Amino enone | clockss.orgthieme-connect.com |

| Metal Carbonyl | Mo(CO)₆, H₂O, Heat | β-Amino enone | rsc.org |

| NADH-dependent reductase | in vivo / in vitro | Benzamidine (for benzisoxazoles) | nih.gov |

| Electrochemical | Acyl/alkoxycarbonyl at C4 | Enolised dicarbonylimine | rsc.org |

Isoxazoles can undergo significant skeletal rearrangements when subjected to heat or ultraviolet light. Photochemical irradiation (typically with UV light between 200–330 nm) is known to isomerize isoxazoles into oxazoles nih.gov. The generally accepted mechanism proceeds through the homolytic cleavage of the weak N-O bond to form a diradical intermediate, which then rearranges to a key acyl azirine intermediate. This azirine can then undergo further rearrangement to yield the more stable oxazole (B20620) nih.govscispace.com. In some cases, depending on the substituents and reaction conditions, the photochemical process can also lead to the formation of ketenimines nih.gov.

Thermal rearrangement, or pyrolysis, can also lead to the formation of oxazoles from azirine intermediates. However, other reaction pathways are possible at high temperatures, including the formation of ketenimines or fragmentation to nitriles scispace.com.

Electrophilic Substitution Reactions on the Isoxazole Ring System

Direct electrophilic aromatic substitution on the isoxazole ring is generally difficult. The heterocyclic system is considered electron-deficient, which deactivates it towards attack by electrophiles. When substitution does occur, it is known to favor the C4-position reddit.com. However, in the case of this compound, the C4-position is already occupied. Electrophilic attack at the remaining C5 or C3 positions would be highly disfavored due to the formation of unstable cationic intermediates. Therefore, forcing conditions would be required, likely resulting in low yields or decomposition. Modern methods, such as transition metal-catalyzed C-H activation, have provided pathways for the functionalization of isoxazole rings, but these are distinct from classical electrophilic aromatic substitution.

Nucleophilic Attack and Addition Reactions

Similar to electrophilic substitution, nucleophilic aromatic substitution on an unsubstituted isoxazole ring is not a common reaction pathway. The ring is not sufficiently electron-deficient to facilitate facile attack by nucleophiles. When reactions with nucleophiles do occur, they often lead to ring-opening rather than substitution. This is particularly true with strong nucleophiles or bases, as described in section 4.1.1. The attack can lead to the cleavage of the N-O bond, resulting in a variety of acyclic products.

Reactions at the 3-Methylpentyl Side Chain

The 3-methylpentyl side chain attached to the C4 position of the isoxazole ring is expected to exhibit reactivity typical of an alkyl group adjacent to an aromatic system. The primary reactions would involve free-radical processes, which are often initiated by UV light or radical initiators researchgate.netiu.edu.

Free-radical halogenation, for example with N-bromosuccinimide (NBS), would be expected to occur selectively at the carbon atom alpha to the isoxazole ring. This position is analogous to a benzylic position and is stabilized by the aromatic ring, making the C-H bonds at this site weaker and more susceptible to hydrogen atom abstraction iu.eduacs.org. Oxidation of the side chain could also be possible using strong oxidizing agents, although the conditions might also affect the stability of the isoxazole ring itself.

Oxidation and Reduction Processes

The chemical behavior of this compound in oxidation and reduction processes is dictated by the isoxazole ring and the pendant alkyl group.

Oxidation: The isoxazole ring itself is generally resistant to oxidation. However, the alkyl side chain, a 3-methylpentyl group, can be susceptible to oxidation under specific conditions. For instance, oxidation could potentially occur at the benzylic-like position if the isoxazole ring were to be considered analogous to an aromatic system, or at tertiary C-H bonds within the alkyl chain, although this typically requires strong oxidizing agents. A plausible oxidation reaction could involve the use of reagents like potassium permanganate (B83412) or chromic acid, which are known to oxidize alkyl chains.

Reduction: The isoxazole ring is susceptible to reductive cleavage of the weak N-O bond. researchgate.net This property is often exploited in organic synthesis to unmask other functional groups. Common reducing agents that can effect this transformation include catalytic hydrogenation (e.g., using H₂/Raney Ni or H₂/PtO₂), and dissolving metal reductions (e.g., Na in liquid ammonia). nih.gov The products of such reductions are typically β-enaminones or γ-amino alcohols, depending on the substitution pattern and reaction conditions. researchgate.netlifechemicals.com For this compound, reductive cleavage would likely lead to the formation of a substituted enaminone.

A summary of expected oxidation and reduction reactions is presented in Table 1.

| Reaction Type | Reagent | Expected Product |

| Oxidation of Alkyl Chain | Strong oxidizing agent (e.g., KMnO₄) | Carboxylic acid or ketone at the oxidized position of the alkyl chain. |

| Reduction of Isoxazole Ring | Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Substituted β-enaminone. |

Selective Functionalization Reactions

Selective functionalization of the isoxazole ring in this compound would likely target the C-5 position, as the C-4 position is already substituted. However, direct C-H functionalization at the C-5 position can be challenging. A more common strategy for the functionalization of isoxazoles involves initial halogenation followed by cross-coupling reactions.

For instance, 4-substituted isoxazoles can undergo iodination at the 5-position. nih.govorganic-chemistry.org The resulting 5-iodo-4-alkylisoxazole can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce a wide range of substituents. nih.govorganic-chemistry.org This two-step sequence allows for the controlled and selective introduction of new functional groups onto the isoxazole core. Table 2 outlines some potential selective functionalization reactions.

| Reaction Type | Reagents | Intermediate Product | Final Product |

| Iodination | N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | (S)-5-Iodo-4-(3-methylpentyl)isoxazole | - |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | (S)-5-Iodo-4-(3-methylpentyl)isoxazole | (S)-5-Aryl-4-(3-methylpentyl)isoxazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | (S)-5-Iodo-4-(3-methylpentyl)isoxazole | (S)-5-(Alkynyl)-4-(3-methylpentyl)isoxazole |

Detailed Mechanistic Studies of Transformation Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. While specific mechanistic studies on this particular molecule are not available, general mechanistic principles of isoxazole chemistry can be applied.

Transition State Analysis and Reaction Coordinate Determination

Computational chemistry plays a vital role in elucidating the mechanisms of isoxazole reactions. Transition state analysis and reaction coordinate determination are powerful tools to understand the energetics and pathways of chemical transformations.

For instance, the thermal or photochemical ring-opening of isoxazoles has been a subject of theoretical studies. acs.org These studies often involve mapping the potential energy surface of the reaction to identify the minimum energy path from reactants to products. The transition state, a high-energy species along the reaction coordinate, is located and characterized. The geometry and electronic structure of the transition state provide insights into the bonding changes that occur during the reaction. For the reductive cleavage of the N-O bond in this compound, computational studies could model the interaction of the isoxazole with the reducing agent and determine the structure of the transition state leading to the ring-opened product.

Similarly, for cycloaddition reactions that form the isoxazole ring, transition state analysis can predict the regioselectivity and stereoselectivity of the reaction. mdpi.com By comparing the energies of different possible transition states, the preferred reaction pathway can be identified.

Kinetic Isotope Effects (KIE) and Radical Pathway Probes

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing reaction mechanisms. libretexts.orgnih.gov A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org For reactions involving this compound, KIE studies could provide valuable information about the rate-determining step and the nature of the transition state.

For example, in a hypothetical C-H activation reaction at the C-5 position of the isoxazole ring, replacing the hydrogen at C-5 with deuterium (B1214612) would be expected to result in a primary kinetic isotope effect (kH/kD > 1) if the C-H bond is broken in the rate-determining step. The magnitude of the KIE can provide information about the symmetry of the transition state.

Radical pathway probes are chemical species that can react in a characteristic way with radical intermediates. If a reaction involving this compound is suspected to proceed through a radical mechanism, the addition of a radical scavenger or a radical clock could provide evidence for the presence of radical intermediates. For instance, in a hypothetical radical-mediated functionalization of the alkyl side chain, the use of a radical trap like TEMPO could intercept the radical intermediate, leading to the formation of a trapped product and a decrease in the yield of the desired functionalized product.

While no specific KIE or radical probe studies have been reported for this compound, these techniques represent important avenues for future mechanistic investigations into the reactivity of this and related isoxazole derivatives.

Application of S 4 3 Methylpentyl Isoxazole and Chiral Isoxazole Derivatives in Advanced Chemical Synthesis

Role as Chiral Building Blocks and Synthetic Intermediates in Organic Synthesis

Chiral isoxazole (B147169) derivatives are highly valued as versatile building blocks in asymmetric synthesis. lifechemicals.com The inherent chirality of molecules like (S)-4-(3-Methylpentyl)isoxazole allows them to serve as key starting materials or intermediates, guiding the stereochemical outcome of subsequent reactions. This is fundamental in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety.

The isoxazole moiety itself is a latent form of other useful functional groups. lifechemicals.com For instance, the ring can be reductively cleaved to reveal β-hydroxy ketones or γ-amino alcohols, making chiral isoxazoles strategic precursors to these important acyclic structures while preserving the original stereocenter. benthamdirect.comlifechemicals.com The development of organocatalytic methods has further expanded the utility of isoxazoles, enabling the enantioselective synthesis of complex chiral molecules containing both pyrazole (B372694) and isoxazole frameworks. rsc.org

The strategic introduction of a chiral substituent on the isoxazole ring provides a stereochemical anchor, influencing the approach of reagents and the formation of new stereocenters in subsequent transformations. This control is essential for building complex molecules with multiple defined stereocenters. An enantioselective vinylogous amination of 5-alkyl-4-nitroisoxazoles, for example, utilizes a chiral phase-transfer catalyst to produce valuable chiral isoxazole derivatives with a stereocenter at the α-position in high yields and excellent enantioselectivities. anu.edu.au

Table 1: Examples of Chiral Isoxazole Derivatives in Asymmetric Synthesis

| Chiral Isoxazole Derivative/Precursor | Synthetic Application | Resulting Chiral Moiety | Ref |

| 5-Alkyl-4-nitroisoxazoles | Asymmetric Vinylogous Amination | α-Amine-substituted isoxazoles | anu.edu.au |

| Pyrazolyl nitroalkenes & 1,3-dicarbonyls | Organocatalytic Michael Addition | Chiral bis-heterocycles (isoxazole-pyrazole) | rsc.org |

| Hydroxylaminoalkyl furan (B31954) from (S)-epichlorohydrin | Asymmetric cyclization | Functionalized 2-isoxazolines | acs.org |

| 5-Aminoisoxazoles & ortho-quinone methides | Enantioselective Nucleophilic Addition | Chiral isoxazole-containing triarylmethanes | researchgate.net |

Precursors for Stereoselective Transformations into Other Heterocyclic Systems

The isoxazole ring is not merely a static component of a molecule but a reactive intermediate that can be transformed into other heterocyclic systems. This versatility makes chiral isoxazoles powerful precursors for the stereoselective synthesis of more complex heterocycles. The N-O bond within the isoxazole ring is relatively weak and can be cleaved under various conditions (e.g., reduction, photolysis, or metal catalysis), initiating a cascade of reactions to form new ring systems. researchgate.netchim.it

For example, the reductive ring opening of isoxazoles can lead to the formation of β-enaminones, which are versatile precursors for a variety of other heterocycles, such as pyrazoles. mdpi.com When the starting isoxazole possesses a chiral center, this chirality can be transferred to the newly formed heterocyclic product. Research has demonstrated that isoxazol-5-ones can be converted into a range of heterocycles including pyridines, piperidines, quinolines, and 2H-azirines through catalytic methods involving metal-nitrenoid intermediates. chim.it

Furthermore, intramolecular cycloadditions involving a chiral isoxazole moiety can lead to the construction of fused or bridged ring systems. For instance, an intramolecular nitrile oxide cycloaddition (INOC) was used to create a novel tetracyclic isoxazole-containing system. mdpi.com If the precursor for such a reaction contains a chiral element, the resulting complex heterocyclic architecture will be enantioenriched. The stereoselective formation of trans-4-alkylisoxazolines from the reaction of β-azolyl enamines with nitrile oxides highlights the potential for stereospecific transformations into new heterocyclic structures. beilstein-journals.org

Development of Novel Reaction Methodologies Utilizing the Unique Reactivity of the Isoxazole Scaffold

The unique electronic and structural properties of the isoxazole ring have spurred the development of novel reaction methodologies. researchgate.net The susceptibility of the N-O bond to cleavage is a key feature, enabling transformations that are not possible with more robust aromatic systems. chim.it Chemists have exploited this reactivity to design new synthetic routes.

Recent advancements include the direct functionalization of the isoxazole ring through C-H activation. researchgate.net Rhodium(III)-catalyzed carboxylate-directed C-H activation allows for the introduction of functional groups at specific positions on the isoxazole scaffold, a method that avoids the need for pre-functionalized starting materials. researchgate.net Similarly, gold(I)-catalyzed intramolecular electrophilic aromatic substitutions have been developed for 4-substituted isoxazole derivatives. researchgate.net

The 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis, and modern methodologies have focused on making this reaction more efficient and selective. nih.govrsc.org Ultrasound-assisted synthesis has emerged as a green chemistry approach, accelerating reaction times and improving yields for the creation of isoxazole derivatives. preprints.org Furthermore, the development of chiral phosphoric acid catalysts has enabled highly enantioselective additions to isoxazole systems, as seen in the synthesis of chiral isoxazole-containing triarylmethanes. researchgate.net These novel methods expand the synthetic chemist's toolkit, allowing for the creation of structurally diverse and complex chiral isoxazoles that were previously difficult to access.

Table 2: Modern Synthetic Methodologies for Isoxazole Functionalization

| Methodology | Catalyst/Reagent | Type of Transformation | Advantage | Ref |

| C-H Activation | Rhodium(III) | Direct Alkenylation/Acylation | High atom economy, avoids pre-functionalization | researchgate.net |

| Intramolecular SEAr | Gold(I) | Cyclization/Functionalization | Access to novel fused isoxazoles | researchgate.net |

| 1,3-Dipolar Cycloaddition | Ultrasound Irradiation | Isoxazole Ring Formation | Green, faster reactions, high yields | preprints.org |

| Nucleophilic Addition | Chiral Phosphoric Acid | Enantioselective C-C bond formation | High enantioselectivity for chiral products | researchgate.net |

| Cascade Cyclization | Palladium | 4-Alkylisoxazole Synthesis | Access to structurally diverse isoxazoles | researchgate.net |

Contributions to the Construction of Complex Molecular Architectures

The combination of inherent chirality and versatile reactivity makes chiral isoxazoles crucial contributors to the synthesis of complex molecular architectures, including natural products and sophisticated materials. researchgate.net By serving as a rigid scaffold or a transformable intermediate, the isoxazole unit can be a key strategic element in a multi-step total synthesis.

In the realm of materials science, isoxazole-containing liquid crystals have been synthesized, where the isoxazole acts as a key component of the rigid core necessary for the formation of ordered liquid crystal phases. researchgate.net The ability to build upon small, well-defined blocks like chiral isoxazoles is fundamental to the bottom-up construction of complex supramolecular structures. researchgate.netrsc.org

The synthesis of inherently chiral molecules, such as calixarenes, represents a significant challenge in chemistry. rsc.orgnih.gov Recent breakthroughs have shown that enantioselective macrocyclization, catalyzed by chiral phosphoric acids, can be used to construct these complex, inherently chiral frameworks. rsc.org While not directly involving this compound, these advanced methods highlight the trend of using chiral catalysts to control the formation of complex three-dimensional structures, a strategy directly applicable to syntheses starting from chiral building blocks like isoxazole derivatives. The development of catalytic enantioselective cycloadditions, for instance, provides access to bridged polycyclic structures, which are core motifs in many natural products and drug molecules. hkust.edu.hk The principles demonstrated in these advanced syntheses underscore the potential of chiral isoxazoles to act as pivotal components in the assembly of the next generation of complex chemical entities.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the (S)-4-(3-Methylpentyl)isoxazole scaffold?

- Methodological Answer : The synthesis typically involves cycloaddition reactions, such as the reaction of nitrile oxides with alkynes or substituted styrenes. For example, arylvinyl boronic acids can be converted to 4-substituted styryl isoxazoles via Suzuki coupling, followed by regioselective functionalization . Optimization of reaction conditions (e.g., temperature, catalyst) is critical to improve yield and stereochemical purity.

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

- Methodological Answer : Chiral chromatography (HPLC or GC with chiral stationary phases) and X-ray crystallography are standard for determining enantiomeric purity and absolute configuration. Computational methods, such as density functional theory (DFT), can predict vibrational spectra and compare them with experimental IR/NMR data to validate stereochemistry .

Q. What in vitro assays are suitable for initial biological screening of this compound derivatives?

- Methodological Answer : Antimicrobial activity can be evaluated using broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria). For anticancer screening, MTT assays on cell lines (e.g., MCF-7, PC-3) are recommended, with IC50 values calculated to assess potency .

Advanced Research Questions

Q. How does the introduction of electron-withdrawing groups (e.g., –CF3) at the 4-position of isoxazole impact anticancer activity?

- Methodological Answer : Trifluoromethyl groups enhance metabolic stability and binding affinity to targets like tubulin or kinases. Structure-activity relationship (SAR) studies show that 4-(trifluoromethyl)isoxazoles exhibit improved cytotoxicity (e.g., against 4T1 cells) compared to non-fluorinated analogs. Docking studies reveal interactions with hydrophobic pockets in ERα or tubulin .

Q. What computational approaches can resolve contradictions in docking results for this compound derivatives targeting estrogen receptors?

- Methodological Answer : Molecular dynamics (MD) simulations (50–100 ns trajectories) can assess binding stability, while free energy perturbation (FEP) calculations quantify contributions of specific residues (e.g., Leu-540, Trp-383 in ERα) to ligand affinity. Compare results across multiple docking software (e.g., AutoDock Vina, Glide) to identify consensus binding modes .

Q. How can synthetic challenges in accessing 4-(trifluoromethyl)isoxazoles be overcome?

- Methodological Answer : A metal-free strategy using CF3SO2Na and tBuONO as an oxidant/N/O source enables regioselective synthesis from chalcones. Key steps include optimizing stoichiometry (1:1.2 chalcone:CF3SO2Na) and reaction time (12–24 h) to avoid side products like nitroalkenes .

Q. What pharmacological mechanisms explain the anti-inflammatory activity of this compound analogs?

- Methodological Answer : Carrageenan-induced paw edema assays in rodents reveal inhibition of COX-2 and TNF-α. Isoxazole derivatives (e.g., 4f, 4n) show 44–63% inhibition at 3 h, comparable to Parecoxib. Flow cytometry can further assess effects on NF-κB signaling .

Q. How do substituents on the isoxazole ring influence pharmacokinetic properties?

- Methodological Answer : LogP calculations and metabolic stability assays (e.g., microsomal incubation) demonstrate that 3-methylpentyl chains enhance lipophilicity and half-life. Adding polar groups (e.g., –OH) at the 5-position improves aqueous solubility without compromising membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.